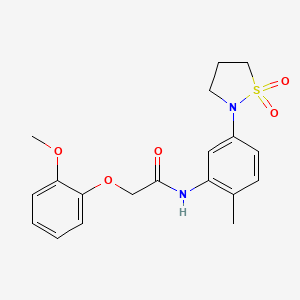
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound’s name often gives some information about its structure. For example, “acetamide” indicates the presence of an acetamide group in the molecule.
Synthesis Analysis
Researchers would look at the possible ways to synthesize the compound. This often involves predicting the reactions that would lead to the compound and then testing these reactions in the lab.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
Researchers would study how the compound reacts with other substances. This can help to understand its chemical properties and potential uses.Physical And Chemical Properties Analysis
Researchers would measure properties like melting point, boiling point, solubility, and stability under various conditions.Aplicaciones Científicas De Investigación
Novel Antimicrobial Agents
Oxazolidinone derivatives, including compounds structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide, have been studied for their potent antimicrobial properties. These compounds demonstrate significant in vitro activity against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, and Mycobacterium tuberculosis. Notably, these agents exhibit a unique mechanism of bacterial protein synthesis inhibition, showcasing their potential as novel antimicrobial agents with a broad spectrum of activity (Zurenko et al., 1996).
Anti-Inflammatory Applications
Research on derivatives of 1,2-isothiazolidine-1,1-dioxide, a core structure similar to the compound , has led to the discovery of potent antiarthritic agents. These derivatives show significant inhibitory effects on both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as the production of interleukin-1 in vitro. Their effectiveness in various animal arthritic models without inducing ulcerogenic activities suggests their potential as novel anti-inflammatory drugs (Inagaki et al., 2000).
Synthesis and Characterization of Novel Compounds
The synthesis and evaluation of novel compounds based on the thiazolidinone framework have been extensively researched. These studies not only provide valuable insights into the chemical synthesis and characterization of such compounds but also explore their antimicrobial and potential therapeutic applications. For instance, novel imines and thiazolidinones have been synthesized and characterized for their antibacterial and antifungal activities, highlighting the versatility and potential of thiazolidinone derivatives in drug development (Fuloria et al., 2009).
Antioxidant and Analgesic Potential
The exploration of the antioxidant activity of new coumarin derivatives related to thiazolidinone structures reveals promising results. These compounds have been shown to exhibit significant antioxidant activities, comparable to known antioxidants like ascorbic acid. This research underscores the potential of such compounds in mitigating oxidative stress and related pathologies (Kadhum et al., 2011).
Safety And Hazards
Researchers would study the compound’s toxicity and potential hazards. This often involves both lab testing and computer simulations.
Direcciones Futuras
Based on the results of the above analyses, researchers would suggest future directions for the study of the compound. This could include potential applications, further tests to run, or modifications to make to the compound.
Please note that this is a general approach and the specific steps can vary depending on the compound and the goals of the research. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry professional or a scientific literature database. I hope this information is helpful!
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-14-8-9-15(21-10-5-11-27(21,23)24)12-16(14)20-19(22)13-26-18-7-4-3-6-17(18)25-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMKCRPRFGZVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

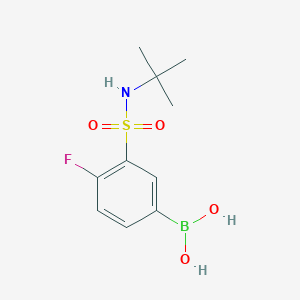
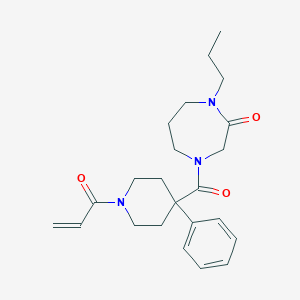
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2727848.png)
![Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate](/img/structure/B2727849.png)
![morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone](/img/structure/B2727851.png)
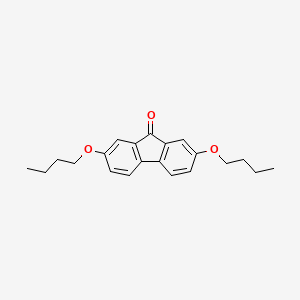
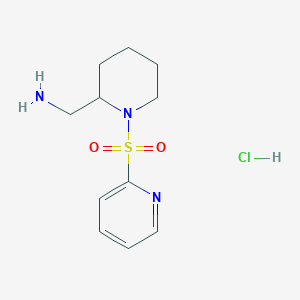
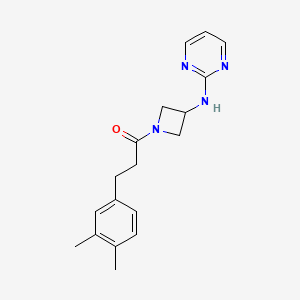


![7-chloro-N-(3,4-diethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2727861.png)
![N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide](/img/structure/B2727863.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2727865.png)
![N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2727867.png)